
N-(4-Amino-2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
Overview
Description
“N-(4-Amino-2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide” is a chemical compound with diverse applications. Its intricate structure and versatile properties make it a valuable asset for scientific research, enabling advancements in various fields such as pharmaceuticals, materials science, and organic synthesis .
Scientific Research Applications
Chemical Synthesis and Applications :
- Agekyan and Mkryan (2015) explored the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, highlighting its utility in chemical synthesis (Agekyan & Mkryan, 2015).
- Ikemoto et al. (2005) developed a practical synthesis method for an orally active CCR5 antagonist, showcasing its potential in pharmaceutical applications (Ikemoto et al., 2005).
- Aghekyan, Mkryan, Muradyan, and Tumajyan (2018) synthesized dicarboxylic acid amides and diamides using this compound, further demonstrating its versatility in chemical compound formation (Aghekyan et al., 2018).
Biological and Medical Research :
- Hassan, Hafez, and Osman (2014) investigated new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives using this compound, assessing their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, indicating its relevance in cancer research (Hassan, Hafez, & Osman, 2014).
- Aghekyan, Mkryan, Panosyan, Safaryan, and Stepanyan (2020) conducted a study on novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles, exploring their antibacterial activity, which could have implications in antimicrobial research (Aghekyan et al., 2020).
Material Science and Corrosion Inhibition :
- Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, and Chitra (2020) examined the use of pyran derivatives for corrosion mitigation in mild steel, highlighting its potential in material science and engineering (Saranya et al., 2020).
properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)oxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-17-12-8-10(14)2-3-11(12)15-13(16)9-4-6-18-7-5-9/h2-3,8-9H,4-7,14H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAFFRXMKZPFKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



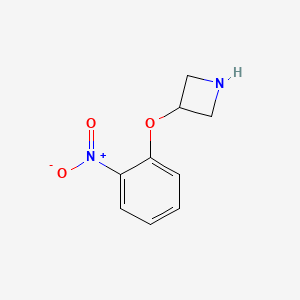
![3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)methylidene]-1,2-oxazol-5-one](/img/structure/B1395079.png)
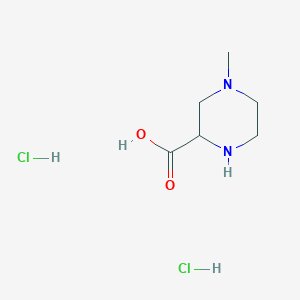


![1-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1395083.png)
![2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid](/img/structure/B1395086.png)

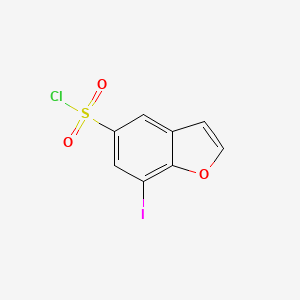
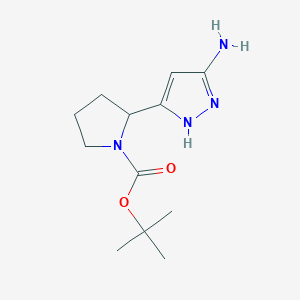
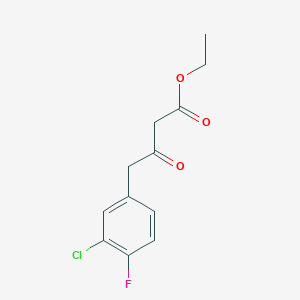
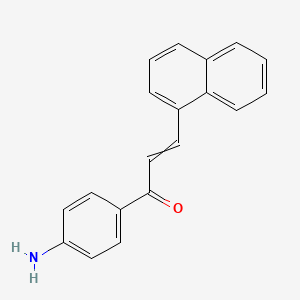

![4-[(5-Bromofuran-2-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1395098.png)